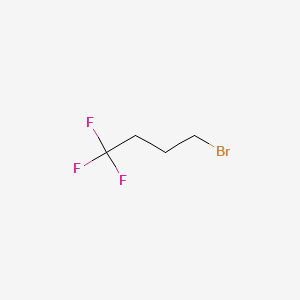

1-Bromo-4,4,4-trifluorobutane

描述

Significance of Fluorine in Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, fluorine is frequently introduced to block metabolically labile sites in a drug candidate, thereby enhancing its metabolic stability and prolonging its therapeutic effect. bohrium.com Furthermore, fluorine can modulate physicochemical properties such as lipophilicity and the basicity of nearby functional groups, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgbohrium.com The strategic placement of fluorine can also lead to increased binding affinity of a ligand to its target protein. bohrium.comnih.gov The use of the fluorine-18 (B77423) (¹⁸F) isotope has also become an invaluable tool for positron emission tomography (PET) imaging, a sensitive technique used in diagnostics and drug development. nih.gov

Strategic Importance of Fluorinated Alkyl Halides as Versatile Building Blocks

Within the realm of organofluorine chemistry, fluorinated alkyl halides represent a class of particularly valuable synthetic intermediates. sioc-journal.cn These compounds contain both a fluorine atom or a fluoroalkyl group and a more reactive halogen (such as bromine or iodine), providing a dual-functional handle for synthetic chemists. The bromine atom, for instance, can readily participate in nucleophilic substitution reactions, allowing for the easy attachment of the fluorinated fragment to a larger molecular scaffold. chemimpex.com

This "building block" approach is highly strategic because it allows for the late-stage introduction of fluorine or fluoroalkyl groups into complex molecules. alfa-chemistry.com This is often more efficient and provides better control than attempting to introduce fluorine directly onto a complex substrate. alfa-chemistry.com The use of reagents like 1-bromo-4,4,4-trifluorobutane enables the synthesis of novel pharmaceuticals and agrochemicals with enhanced biological activity and stability. chemimpex.com The unique properties conferred by the fluoroalkyl group, combined with the synthetic versatility of the alkyl halide, make these compounds indispensable tools for developing new materials, including specialty polymers and coatings that require high thermal and chemical resistance. sioc-journal.cnchemimpex.com

Historical Development and Current Landscape of Butane (B89635) Derivatives in Chemical Sciences

The story of butane begins in the 19th century. British chemist Edward Frankland first synthesized it unknowingly in 1849. acs.org Later, in 1864, Edmund Ronalds identified butane as a component of crude petroleum and described its properties. wikipedia.org For decades, butane and its isomer, isobutane, were primarily recognized for their use as fuels, notably in lighters and as liquefied petroleum gas (LPG). wikipedia.orgnewworldencyclopedia.org

The 20th century saw the emergence of butane derivatives in industrial chemical synthesis. wikipedia.org Processes were developed to convert n-butane into more valuable chemical feedstocks. wikipedia.org For example, the catalytic dehydrogenation of n-butane can produce butadiene, a key monomer for synthetic rubber. wikipedia.org Today, butane derivatives are foundational in various chemical sectors. pcc.eu The simple butane backbone has been elaborated into a vast array of functionalized molecules. The contemporary landscape includes halogenated derivatives used as refrigerants and propellants, and more complex structures that serve as intermediates in the synthesis of pharmaceuticals and advanced materials. chemimpex.comwikipedia.org This evolution from a simple alkane to sophisticated, high-value chemical entities like this compound illustrates the progress in synthetic chemistry and the ongoing search for molecules with precisely tailored properties.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,1,1-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCAQXHNJOFNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334529 | |

| Record name | 4-Bromo-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-81-5 | |

| Record name | 4-Bromo-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,1,1-trifluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Utilizing 1 Bromo 4,4,4 Trifluorobutane

Carbon-Carbon Bond Formation Strategies Enabled by 1-Bromo-4,4,4-trifluorobutane

The presence of a bromine atom and a trifluoromethyl group on a butane (B89635) backbone makes this compound a valuable reagent in organic synthesis, particularly for the formation of new carbon-carbon bonds. The distinct electronic properties conferred by these functional groups allow for a range of synthetic transformations.

Nucleophilic Substitution Reactions Facilitated by the Bromine Moiety

The bromine atom in this compound serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of the 4,4,4-trifluorobutyl group into various molecular scaffolds. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

This strategy is particularly useful in the synthesis of pharmaceutical and agrochemical intermediates, where the incorporation of a trifluoromethyl group can enhance biological activity and stability. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the molecule, and the bromine atom provides a reliable site for synthetic modification.

Organometallic Coupling Reactions Involving this compound

Organometallic coupling reactions represent a powerful set of tools for constructing carbon-carbon bonds, and this compound is a competent coupling partner in several such transformations. These reactions typically involve a metal catalyst that facilitates the reaction between the alkyl halide and an organometallic nucleophile.

Mechanochemistry-Amended Barbier Reactions with Magnesium Intermediates

A mechanochemical adaptation of the magnesium-mediated Barbier reaction provides an efficient method for the coupling of this compound with various electrophiles. This solvent-free approach is operationally simple and tolerant to air and moisture. In this one-pot process, the organomagnesium reagent is generated in situ from magnesium and this compound, and it immediately reacts with an electrophile, such as an aldehyde or ketone.

This method has been successfully applied to the synthesis of alcohols by reacting this compound with heterocyclic aldehydes, including those with thiophene (B33073) and pyridine (B92270) moieties, to produce the corresponding alcohol products in good yields. The reaction proceeds through the generation of transient organometallic species, a process enhanced by the improved mass transfer and surface activation of the magnesium metal under mechanochemical conditions.

| Electrophile | Reagent | Product | Yield | Reference |

| Thiophene-2-carboxaldehyde | This compound, Mg | 1-(Thiophen-2-yl)-5,5,5-trifluoropentan-1-ol | 62-92% | |

| Pyridine-2-carboxaldehyde | This compound, Mg | 1-(Pyridin-2-yl)-5,5,5-trifluoropentan-1-ol | 62-92% |

Iron-Catalyzed Deprotonative Alkylation of Heterocyclic and Aromatic Systems

Iron-catalyzed deprotonative alkylation allows for the direct formation of a carbon-carbon bond between a heterocycle or arene and an alkyl halide like this compound. This method utilizes an inexpensive and abundant first-row transition metal catalyst. The reaction proceeds in the presence of an amide base, which deprotonates the aromatic or heterocyclic substrate. The resulting organometallic intermediate then undergoes cross-coupling with the alkyl bromide. This technique has been successfully employed for the alkylation of furans, thiophenes, and pyridine derivatives with various primary and secondary alkyl halides.

Palladium-Catalyzed Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organoboron

Cycloaddition and Cyclocondensation Pathways for Advanced Scaffolds

While this compound itself is not a direct precursor for cycloaddition reactions, it serves as a valuable starting material for synthesizing key trifluoromethylated intermediates that readily undergo such transformations. By converting the bromoalkane into more functionalized structures like trifluoromethylated 1,3-dicarbonyl compounds, access to a wide range of advanced heterocyclic scaffolds, particularly pyrazoles, is achieved through cyclocondensation pathways.

A primary route involves the transformation of the 4,4,4-trifluorobutyl moiety into a 1,3-dicarbonyl system, such as aryl-4,4,4-trifluorobutane-1,3-dione. These diones are effective precursors for cyclocondensation reactions with hydrazine (B178648) derivatives to form trifluoromethyl-substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal and agrochemical chemistry. The reaction of trifluoromethyl-α,β-ynones with hydrazines represents a [3+2] cyclocondensation that can yield either 3- or 5-trifluoromethylpyrazoles with high regioselectivity, depending on the solvent and catalyst used.

Furthermore, these trifluoromethylated 1,3-diones can participate in other cyclization reactions. For instance, their reaction with sodium diethyl malonate can lead to the formation of substituted 2-pyrones. Similarly, phosphine-catalyzed reactions between 4,4,4-trifluorobutane-1,3-dione and dialkyl acetylenedicarboxylates have been shown to produce highly functionalized and trifluoromethyl-decorated cyclobutenes with excellent yields.

The general synthetic strategy is outlined below:

Intermediate Synthesis : Conversion of this compound to a key trifluoromethylated building block (e.g., 4,4,4-trifluorobutane-1,3-dione).

Cyclocondensation : Reaction of the building block with a suitable partner (e.g., hydrazine) to form the heterocyclic scaffold.

A notable example is the synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, which begins with a precursor like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. frontiersin.org This highlights the transformation of the trifluorobutyl chain into a reactive enone, which then undergoes cyclocondensation to yield a regioisomeric mixture of the target pyrazoles. frontiersin.org

| Trifluoromethylated Precursor | Reaction Partner | Resulting Scaffold | Reaction Type |

|---|---|---|---|

| Trifluoromethyl-α,β-ynone | Hydrazine | Trifluoromethyl-pyrazole | [3+2] Cyclocondensation |

| Aryl-4,4,4-trifluorobutane-1,3-dione | Sodium diethyl malonate | Substituted 2-pyrone | Condensation/Cyclization |

| 4,4,4-Trifluorobutane-1,3-dione | Dialkyl acetylenedicarboxylate | Trifluoromethyl-cyclobutene | Michael Addition/Wittig Olefination |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazole | Cyclocondensation |

Controlled Transformations of the Trifluoromethyl Group in Derivatives

The trifluoromethyl (CF3) group is known for its high stability due to the strength of the carbon-fluorine bond. However, recent advances have enabled the controlled transformation of this moiety in certain molecular contexts, particularly in derivatives where the 4,4,4-trifluorobutyl group is attached to an aromatic or unsaturated system. These transformations are significant as they allow for the diversification of trifluoromethylated compounds into other valuable fluorinated building blocks, such as gem-difluoroalkenes and difluoromethyl arenes.

The selective activation of a single C-F bond is a primary strategy for these transformations. researchgate.net This process is challenging because the C-F bonds become progressively stronger with increased fluorination on a single carbon atom. researchgate.net Despite this, methods have been developed for the catalytic reduction of trifluoromethyl arenes (ArCF3) to difluoromethyl arenes (ArCF2H). researchgate.net This transformation is highly selective and proceeds under relatively mild conditions using a combination of palladium and copper catalysts. researchgate.net

Another key transformation is the defluorinative functionalization of trifluoromethyl alkenes. thieme-connect.com Lewis acid-promoted reactions can activate one C-F bond of the CF3 group in 2-trifluoromethyl-1-alkenes, leading to an S_N1'-type reaction with arenes to produce 3,3-difluoroallylated arenes. researchgate.net This method provides access to synthetically important 1,1-difluoro-1-alkenes. researchgate.net Domino reactions involving an S_N2'-type reaction followed by an intramolecular substitution can also achieve C-F bond activation to construct complex fluorinated carbocycles. frontiersin.org

These transformations can be broadly categorized as:

Reductive Defluorination : Conversion of a CF3 group to a CF2H group.

Defluorinative Allylation/Arylation : Replacement of one fluorine atom with a carbon-based nucleophile.

Hydrodefluorination : The replacement of a fluorine atom with a hydrogen atom.

| Starting Material Type | Transformation | Product Type | Key Reagents/Catalysts |

|---|---|---|---|

| Trifluoromethyl arene (ArCF3) | Monodefluorination/Reduction | Difluoromethyl arene (ArCF2H) | Pd/Cu catalysts, Ph3SiH researchgate.net |

| 2-Trifluoromethyl-1-alkene | Defluorinative Allylation | 3,3-Difluoroallylated arene | EtAlCl2, Arene researchgate.net |

| Trifluoromethyl alkene | Domino S_N2'/S_NV Reaction | Fluorinated Dibenzoannulene | Diceriobiaryls frontiersin.org |

Stereoselective Synthesis of Complex Organic Intermediates from this compound

This compound and its close derivatives are valuable reagents in stereoselective synthesis, enabling the creation of complex chiral molecules containing the trifluoromethyl group. The trifluoromethyl moiety can significantly influence the stereochemical outcome of a reaction, leading to high levels of diastereoselectivity or enantioselectivity.

A significant application is the synthesis of trifluoromethylated amino acids. A highly practical and efficient route utilizes the indium-mediated allylation of chiral glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene, an unsaturated analogue of the title compound. thieme-connect.comjst.go.jp This reaction proceeds with high diastereoselectivity (greater than 95% de) to furnish homoallylic amines, which are precursors to valuable non-proteinogenic amino acids like 4,4,4-trifluoroisoleucine and 4,4,4-trifluorovaline. thieme-connect.comdntb.gov.ua The high degree of stereocontrol is attributed to an indium-chelated six-membered transition state where the bulky trifluoromethyl group preferentially occupies an equatorial position. thieme-connect.com

Another important area is the synthesis of trifluoromethylated β-lactams, which are key structural motifs in many biologically active compounds. frontiersin.orgresearchgate.netfrontiersin.org The Reformatsky reaction, involving the addition of a zinc enolate of a 2-bromo ester to a C-CF3 substituted aldimine, can be controlled to produce either cis or trans β-lactams with high diastereoselectivity by tuning reaction conditions such as temperature. researchgate.net Furthermore, the enolate of a 4-CF3 β-lactam can be generated and reacted with various electrophiles, yielding C-3 functionalized β-lactams with the addition occurring exclusively on the face opposite to the bulky trifluoromethyl group. frontiersin.org

Additionally, nickel-catalyzed reactions have emerged as a powerful tool for the regioselective functionalization of molecules using trifluoroalkyl bromides. While not always stereoselective in the chiral sense, they provide high regioselectivity, which is a crucial aspect of stereocontrol. For example, nickel-catalyzed hydroalkylation of terminal alkynes with α-bromo phosphonates proceeds with excellent Markovnikov selectivity. nih.gov

| Reaction Type | Precursor | Product | Selectivity | Reference |

|---|---|---|---|---|

| Indium-mediated Allylation | 4-Bromo-1,1,1-trifluoro-2-butene | Trifluoromethylated Homoallylic Amine | High Diastereoselectivity (>95% de) | thieme-connect.comjst.go.jp |

| Reformatsky Reaction | C-CF3 Aldimine / 2-Bromo Ester | trans/cis-Trifluoromethyl-β-lactam | High Diastereoselectivity | researchgate.net |

| Enolate Alkylation | 4-CF3 β-lactam | C-3 Substituted 4-CF3 β-lactam | High Diastereoselectivity | frontiersin.org |

Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 4,4,4 Trifluorobutane

Elucidation of Reaction Pathways in Nucleophilic Substitution Processes

1-Bromo-4,4,4-trifluorobutane is a versatile reagent in organic synthesis, largely due to the reactivity of its carbon-bromine bond in nucleophilic substitution reactions. chemimpex.com The bromine atom can be readily displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. smolecule.com These reactions are fundamental to its role as a building block for pharmaceuticals and agrochemicals. chemimpex.com

The primary mechanism for nucleophilic substitution at the primary carbon bearing the bromine atom is the bimolecular nucleophilic substitution (SN2) pathway. In this process, the nucleophile attacks the carbon atom simultaneously as the bromide leaving group departs. The presence of the electron-withdrawing trifluoromethyl (CF3) group at the 4-position influences the reactivity of the C-Br bond. While fluorine is highly electronegative, its effect diminishes with distance. However, the inductive effect of the CF3 group can still impact the electrophilicity of the carbon atom attached to the bromine.

Common nucleophiles that participate in substitution reactions with this compound include:

Amines

Thiols

Alkoxides

Cyanide

Carbanions

For example, the reaction with amines or thiols allows for the introduction of the 4,4,4-trifluorobutyl moiety into molecules of biological interest. The general scheme for these reactions can be represented as:

CF₃CH₂CH₂CH₂Br + Nu⁻ → CF₃CH₂CH₂CH₂Nu + Br⁻

where Nu⁻ represents a generic nucleophile.

Under certain conditions, elimination reactions can compete with nucleophilic substitution, leading to the formation of alkenes. smolecule.com The choice of base, solvent, and temperature can be manipulated to favor one pathway over the other.

Characterization of Reactive Organometallic Intermediates and Transient Species

The transformation of this compound into organometallic reagents is a key strategy for its use in carbon-carbon bond-forming reactions. The most common organometallic intermediate is the Grignard reagent, formed by the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Formation of the Grignard Reagent: CF₃CH₂CH₂CH₂Br + Mg → CF₃CH₂CH₂CH₂MgBr

This Grignard reagent, 4,4,4-trifluorobutylmagnesium bromide, is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to create more complex molecules.

Other organometallic intermediates can also be generated. For instance, in the presence of copper catalysts, this compound can form organocopper species. smolecule.com These are generally softer nucleophiles than Grignard reagents and are particularly useful for conjugate addition reactions to α,β-unsaturated carbonyl compounds.

Transient species, such as radical intermediates, can also be formed from this compound under specific conditions, as will be discussed in the following section. The study of these transient species often requires specialized spectroscopic techniques to observe their fleeting existence.

Exploration of Radical-Mediated Reaction Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 4,4,4-trifluorobutyl radical. This process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photolysis. The trifluoromethyl group can stabilize the resulting radical intermediate. smolecule.com

Radical reactions involving this compound are useful for forming carbon-carbon bonds, particularly in addition reactions to alkenes and alkynes. fluoromart.com For example, the radical addition of this compound to an alkene can be described by the following general mechanism:

Initiation: Formation of a bromine radical from a radical initiator.

Propagation:

The bromine radical abstracts a hydrogen atom from a suitable donor or the 4,4,4-trifluorobutyl radical is generated directly.

The 4,4,4-trifluorobutyl radical adds to the double bond of an alkene, forming a new carbon-centered radical.

This new radical abstracts a bromine atom from another molecule of this compound, propagating the chain and forming the product.

These radical-mediated pathways are valuable for the synthesis of complex fluorinated molecules. For instance, similar bromo-fluoro compounds have been used in radical copolymerization with vinylidene fluoride (B91410) to create fluorinated copolymers with desirable properties.

Influence of Electronic and Steric Factors on Regio- and Stereoselectivity

The electronic and steric properties of this compound and its reaction partners play a crucial role in determining the outcome of chemical transformations, particularly in terms of regioselectivity and stereoselectivity.

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group exerts a significant inductive effect (-I effect) that decreases the electron density along the carbon chain. alfa-chemistry.com This effect, although attenuated by distance, makes the carbon atom bonded to the bromine more electrophilic and thus more susceptible to nucleophilic attack. In reactions of derivatives, such as 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione, the electron-withdrawing bromine and trifluoromethyl groups enhance the acidity of the β-diketone protons, facilitating enolate formation.

Steric Factors: The trifluoromethyl group is sterically demanding. This steric bulk can influence the approach of nucleophiles or other reactants. In nucleophilic substitution reactions, the steric hindrance around the reaction center is relatively low since the CF3 group is at the end of the butyl chain. However, in reactions involving the formation of cyclic transition states or intermediates, the steric bulk of the CF3 group can direct the stereochemical outcome. For example, in the asymmetric synthesis of 2-trifluoromethyl-1,2,3-triols, the trifluoromethylation of chiral dioxanones proceeds with high diastereoselectivity, which is influenced by the steric environment created by the existing stereocenters. researchgate.net

In halogenation reactions of related compounds like 4-bromo-1,1,2-trifluorobut-1-ene, neighboring group participation by the bromine atom can lead to the formation of a five-membered ring intermediate, influencing the product distribution. dtic.mil

Interactive Data Table: Influence of Substituents on Reaction Properties

| Factor | Influence on this compound and its Derivatives |

|---|---|

| Electronic Effects | The electron-withdrawing CF3 group increases the electrophilicity of the carbon attached to the bromine. alfa-chemistry.com |

| Steric Hindrance | The bulky CF3 group can direct the stereochemical outcome of reactions. |

| Regioselectivity | In addition reactions to unsaturated systems, the electronic nature of the CF3 group can influence which atom of the double or triple bond the trifluorobutyl group adds to. |

| Stereoselectivity | The steric bulk of the CF3 group can favor the formation of one stereoisomer over another. researchgate.net |

Kinetic and Thermodynamic Profiling of Reaction Mechanisms

The study of reaction kinetics and thermodynamics provides quantitative insights into the mechanisms of chemical transformations involving this compound.

Kinetics: The rates of nucleophilic substitution reactions of this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. In general, the reactivity of haloalkanes in SN2 reactions follows the trend I > Br > Cl > F, making the carbon-bromine bond more reactive than a carbon-chlorine or carbon-fluorine bond. alfa-chemistry.com

Kinetic studies can help to elucidate the reaction mechanism. For example, a second-order rate law (rate = k[this compound][nucleophile]) would be consistent with an SN2 mechanism. Competition association assays can be used for the kinetic screening of multiple compounds, providing information on their binding kinetics to biological targets. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways and calculate the energies of reactants, transition states, and products. nih.gov This allows for a detailed understanding of the reaction mechanism at a molecular level. For instance, DFT studies have shown that π→σ*CF hyperconjugation can influence the polarity of double bonds in related fluoroalkenes. alfa-chemistry.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,4,4-Trifluorobutylmagnesium bromide |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide |

| 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione |

| 4-Bromo-1,1,2-trifluorobut-1-ene |

| 2-Trifluoromethyl-1,2,3-triols |

| Dioxanones |

| Vinylidene fluoride |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Aldehydes |

| Ketones |

| Esters |

| Carbon dioxide |

| α,β-Unsaturated carbonyl compounds |

| Alkenes |

Applications of 1 Bromo 4,4,4 Trifluorobutane As a Key Chemical Synthon

Role in the Synthesis of Fluorinated Pharmaceutical Candidates and Agrochemicals

Detailed research has demonstrated its utility in creating new bioactive compounds. For instance, derivatives of fluorinated butenes, which can be synthesized from brominated precursors, are used to create novel methylxanthine compounds. sioc-journal.cn These synthesized derivatives have shown significant insecticidal and fungicidal activities. sioc-journal.cn In one study, a series of 8-((3,4,4-trifluorobut-3-en-1-yl)thio)-substituted methylxanthines were synthesized and tested for biological activity. sioc-journal.cn Several of these compounds demonstrated high lethality rates against agricultural pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth), as well as inhibitory effects against pathogenic fungi. sioc-journal.cn

Table 1: Bioactivity of Selected Agrochemical Candidates Synthesized from Fluorinated Butane (B89635) Derivatives

| Compound Name | Target Organism | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| 1,3,7-trimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)- 3,7-dihydro-1H-purine-2,6-dione (5a) | Mythimna separata | 200 mg/L | 70% Lethality | sioc-journal.cn |

| 7-isobutyl-1,3-dimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)-3,7-dihydro-1H-purine- 2,6-dione (5c) | Mythimna separata | 200 mg/L | 70% Lethality | sioc-journal.cn |

| 1,3,7-trimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)- 3,7-dihydro-1H-purine-2,6-dione (5a) | Plutella xylostella | 10 mg/L | 72% Lethality | sioc-journal.cn |

| 7-isobutyl-1,3-dimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)-3,7-dihydro-1H-purine- 2,6-dione (5c) | Plutella xylostella | 10 mg/L | 80% Lethality | sioc-journal.cn |

| 7-(cyclopropylmethyl)-1,3-dimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)-3,7- dihydro-1H-purine-2,6-dione (5b) | Botrytis cinerea | 50 mg/L | 61.1% Inhibition | sioc-journal.cn |

| 7-(cyclopropylmethyl)-1,3-dimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)-3,7- dihydro-1H-purine-2,6-dione (5b) | Phytophthora capsici | 50 mg/L | 66.7% Inhibition | sioc-journal.cn |

Contributions to Advanced Materials Science

The unique properties conferred by the trifluoromethyl group are also highly sought after in materials science. chemimpex.com 1-Bromo-4,4,4-trifluorobutane serves as a valuable precursor in the creation of high-performance materials with specialized characteristics. chemimpex.com

This compound is employed in the manufacture of fluorinated polymers. chemimpex.com These polymers are known for their exceptional chemical resistance and thermal stability, making them suitable for demanding applications such as protective coatings and electrical insulation. chemimpex.com The presence of the CF3 group enhances the material's performance by creating a more durable and stable product. chemimpex.com Research has also indicated that the compound can bind to copper, suggesting its potential use in reactions involving copper catalysts for polymer synthesis, which could lead to the development of novel polymers. smolecule.com

The functional groups of this compound make it a candidate for surface functionalization. The bromine atom provides a reactive site for grafting the molecule onto a substrate, while the trifluoromethyl group can be used to precisely tune the surface properties. The high electronegativity and hydrophobicity of the CF3 group can alter the surface energy, wettability, and adhesive characteristics of materials. This makes such molecules useful in creating specialized surfaces, including chiral monolayers, which have applications in enantioselective separation and asymmetric catalysis.

Precursor for Novel Fluorinated Organic Building Blocks

Beyond its direct use, this compound is a foundational starting material for synthesizing a range of other complex fluorinated building blocks. These secondary synthons further expand the toolbox available to organic chemists.

Trifluoromethylated heterocycles are a prominent class of compounds in medicinal chemistry. researchgate.net this compound can be converted into precursors suitable for constructing these ring systems. For example, 3-(Trifluoromethyl)pyrazole can be synthesized via a 1,3-dipolar cycloaddition reaction between (trifluoromethyl)diazomethane and acetylene. researchgate.net Similarly, 4-trifluoromethyl-1,2,3-triazole is prepared from the cycloaddition of trifluoroacetonitrile (B1584977) with (trimethylsilyl)diazomethane. researchgate.net The starting bromo-alkane can be chemically transformed into these key trifluoromethylated reactants, serving as the original source of the essential CF3 group.

Table 2: Examples of Trifluoromethyl-Substituted Heterocycles

| Heterocycle Class | Example Structure | Synthetic Precursor Mentioned in Literature | Source |

|---|---|---|---|

| Pyrazole | 3-(Trifluoromethyl)pyrazole | (Trifluoromethyl)diazomethane | researchgate.net |

| Triazole | 4-Trifluoromethyl-1,2,3-triazole | Trifluoroacetonitrile | researchgate.net |

| Imidazole | 4(5)-(Trifluoromethyl)imidazole | 3,3-Dibromo-1,1,1-trifluoroacetone | researchgate.net |

| Isoxazole | 5-(Trifluoromethyl)isoxazole | CF3-substituted alkenes and halogenoximes | researchgate.net |

This compound is a precursor for creating highly reactive and synthetically useful trifluoromethylated allenes and propynyl (B12738560) derivatives. Research has detailed methods for generating 3,3,3-trifluoropropynyllithium, a key intermediate. researchgate.net This lithium acetylide can then be reacted with carbonyl compounds to form trifluoromethyl-containing propargylic alcohols. These alcohols are, in turn, valuable precursors for synthesizing trifluoromethyl-substituted allenes through rearrangement reactions. researchgate.net The initial transformation of this compound, for example through elimination to form an alkene followed by further synthetic steps, or via organometallic intermediates, provides a pathway to these valuable and otherwise difficult-to-access building blocks. researchgate.net

Strategic Utility in the Construction of Complex Organic Architectures

This compound and its derivatives are valuable building blocks in the strategic construction of complex organic architectures, particularly heterocyclic compounds that form the core of many pharmaceuticals. The 4,4,4-trifluorobutyl moiety can be introduced into a molecule to modulate its biological activity and pharmacokinetic profile.

A significant application is in the synthesis of substituted pyrimidines, which are foundational structures in many biologically active compounds, including nucleosides. For example, 4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine has been synthesized, demonstrating the successful incorporation of the trifluorobutyl group onto a key heterocyclic scaffold. This intermediate can then undergo further functionalization, such as nucleophilic aromatic substitution at the C4 position, to build more complex, drug-like molecules.

Furthermore, derivatives of this compound, such as 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione, serve as versatile synthons for constructing more elaborate molecular frameworks. nih.gov This dione (B5365651) can participate in condensation reactions with various reagents to form a wide range of heterocyclic structures. The presence of the bromine atom on the phenyl ring provides an additional handle for modification via palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for building molecular complexity. nih.govlibretexts.orgthieme-connect.de

The utility of this compound extends to its use in palladium-catalyzed coupling reactions, where it can act as the electrophilic partner to form new carbon-carbon bonds with various organometallic reagents. beilstein-journals.org This allows for the connection of the 4,4,4-trifluorobutyl fragment to aryl, vinyl, or other organic groups, paving the way for the assembly of intricate molecular designs.

Below is a table summarizing the utility of this compound and its derivatives in constructing complex molecules.

| Synthon | Reaction Type | Resulting Architecture | Significance |

| This compound | Nucleophilic Substitution | 4,4,4-Trifluorobutyl-substituted heterocycles (e.g., pyrimidines) | Access to key intermediates for drug discovery. |

| 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | Condensation Reactions | Complex heterocyclic systems | Building blocks for functional materials and potential pharmaceuticals. |

| This compound | Palladium-catalyzed Cross-Coupling | Aryl- or vinyl-substituted trifluorobutanes | Formation of C-C bonds to construct complex molecular backbones. beilstein-journals.org |

Advanced Analytical and Computational Studies of 1 Bromo 4,4,4 Trifluorobutane and Its Derivatives

Sophisticated Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the identification and structural elucidation of 1-Bromo-4,4,4-trifluorobutane. High-resolution techniques offer precise information about the connectivity of atoms and the compound's three-dimensional structure.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound. The presence of hydrogen, carbon, and fluorine nuclei makes it amenable to ¹H, ¹³C, and ¹⁹F NMR analysis, each providing unique structural information.

In the ¹H NMR spectrum, the hydrogen atoms on the butane (B89635) chain exhibit distinct signals based on their chemical environment. The protons closer to the electronegative bromine and trifluoromethyl groups are deshielded and appear at a lower field. The typical splitting patterns, governed by the (n+1) rule, reveal the number of adjacent protons, thus confirming the connectivity of the carbon backbone. docbrown.info For instance, the protons on the carbon adjacent to the bromine (C1) would appear as a triplet, coupling with the two protons on C2.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each of the four carbon atoms in this compound is chemically non-equivalent and therefore gives a distinct resonance. The carbon atom bonded to the three fluorine atoms (C4) shows a characteristic quartet due to C-F coupling, while the carbon bonded to bromine (C1) is also significantly shifted.

¹⁹F NMR is particularly informative for fluorinated compounds. This compound displays a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal is characteristic of a CF₃ group adjacent to a methylene (B1212753) (CH₂) group. Coupling between the fluorine nuclei and the protons on the adjacent carbon (C3) can also be observed, typically as a triplet in the ¹⁹F spectrum.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H | 3.4 - 3.6 (CH₂Br) | Triplet | ~6-7 Hz |

| 2.2 - 2.5 (CH₂CF₃) | Multiplet | ||

| 2.0 - 2.2 (CH₂CH₂Br) | Multiplet | ||

| ¹³C | ~32 (CH₂Br) | ||

| ~33 (CH₂CF₃) | Quartet | JC-F ~28-30 Hz | |

| ~28 (CH₂CH₂Br) | |||

| ~126 (CF₃) | Quartet | JC-F ~275-280 Hz | |

| ¹⁹F | ~ -66 | Triplet | JF-H ~10-11 Hz |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Infrared and Raman Vibrational Spectroscopy for Conformational and Tautomeric Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and study the conformational isomers of this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds. nih.gov

Key vibrational modes for this molecule include:

C-H stretching: Bands in the 2850-3000 cm⁻¹ region.

C-F stretching: Strong absorption bands typically found in the 1000-1400 cm⁻¹ range, which are characteristic of the trifluoromethyl group.

C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

CH₂ bending (scissoring): Around 1450 cm⁻¹.

FTIR and FT-Raman spectra are available for 4-Bromo-1,1,1-trifluorobutane and are instrumental in its identification. nih.gov By analyzing the vibrational spectra, often in conjunction with computational methods like DFT, different conformers (e.g., anti and gauche) arising from rotation around the C-C single bonds can be identified and their relative stabilities assessed. researchgate.netresearchgate.net

Mass Spectrometry for Structural Elucidation (e.g., GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture.

The electron ionization (EI) mass spectrum of this compound (molecular weight: 190.99 g/mol ) is available through the NIST Mass Spectrometry Data Center. nih.govnist.gov The mass spectrum does not typically show a strong molecular ion peak due to the labile C-Br bond. Key fragmentation patterns include:

Loss of a bromine atom ([M-Br]⁺), which is often a prominent peak. The presence of bromine is confirmed by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Cleavage of the C-C bonds, leading to fragments such as [CF₃]⁺ (m/z = 69) and various hydrocarbon fragments.

Rearrangement reactions can also occur, giving rise to a complex fragmentation pattern that serves as a fingerprint for the molecule. dtic.mil

Table 2: Key Mass Spectrometry Data for this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₄H₆BrF₃ nist.gov |

| Molecular Weight | 190.99 g/mol nih.gov |

| NIST MS Number | 136506 nih.govnist.gov |

| Key Fragments (m/z) | [M-Br]⁺, [CF₃]⁺ (69) |

| Isotopic Signature | Presence of bromine (⁷⁹Br/⁸¹Br) results in characteristic M+2 peaks for bromine-containing fragments. |

X-ray Diffraction Analysis for Precise Solid-State Structure Determination

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this compound is a liquid at room temperature, with a boiling point of 103-105 °C. chemimpex.com Therefore, single-crystal X-ray diffraction, which requires a well-ordered single crystal, is not a standard technique for its structural analysis under normal conditions.

While X-ray diffraction studies have been performed on solid derivatives, such as 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, to resolve ambiguities in tautomeric forms, such data for the parent compound is not readily found in the literature. nih.gov In principle, the structure of this compound could be determined by X-ray diffraction if it were crystallized at low temperatures. Powder X-ray diffraction (PXRD) could then be used to confirm the phase purity of the bulk, solidified sample. researchgate.net

Computational Chemistry Methodologies for Predictive Research

Computational chemistry provides theoretical insights into the properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, vibrational frequencies, and reactivity of molecules like this compound. medscape.com DFT calculations can predict various molecular properties before a compound is synthesized or analyzed experimentally.

For this compound, DFT studies can provide:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles for the most stable conformations.

Vibrational Frequencies: Prediction of IR and Raman spectra, which aids in the assignment of experimental vibrational bands and the conformational analysis. researchgate.netresearchgate.net

Electronic Properties: Insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity.

Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states, providing a deeper understanding of the reactivity of this compound in various chemical transformations.

These computational studies are invaluable for rationalizing experimental observations and for the predictive design of new synthetic routes and novel molecules based on the this compound scaffold.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt due to rotation around its single bonds. By simulating these dynamics, researchers can identify the most stable conformers (isomers that can be interconverted by rotation) and the energy barriers between them.

The simulation process involves defining a force field, a set of parameters that approximates the potential energy of the system. This allows for the calculation of forces on each atom and their subsequent motion based on Newton's laws. For this compound, these simulations would focus on the dihedral angles along the C-C backbone to map out the potential energy surface. The results typically reveal the populations of different conformers, such as anti and gauche arrangements, at a given temperature.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. By placing the molecule in a simulated box with solvent molecules or other species, these simulations can predict how this compound interacts with its environment. The presence of the highly electronegative trifluoromethyl group and the polar C-Br bond dictates its interaction profile, which includes dipole-dipole forces and weaker van der Waals interactions. Molecular dynamics simulations can also be used to predict interactions with moisture or oxygen, which helps in determining appropriate storage protocols.

Below is a representative data table illustrating the kind of results an MD simulation might produce for the conformational analysis of this compound.

Table 1: Simulated Conformational Analysis of this compound

| Conformer | Dihedral Angle (Br-C-C-C) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 65 |

| Gauche (+) | ~ +60° | 5.2 | 17.5 |

| Gauche (-) | ~ -60° | 5.2 | 17.5 |

Quantum Chemical Calculations for Reaction Energetics and Transition State Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a molecular-level understanding of chemical reactions involving this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules. This capability is crucial for mapping out reaction pathways and understanding the factors that control reaction rates and outcomes.

These computational studies can characterize the geometry of the transition state, revealing the nature of bond-breaking and bond-forming processes. For instance, in an S_N2 reaction, calculations would show the incoming nucleophile and the departing bromide ion partially bonded to the carbon atom in a trigonal bipyramidal geometry. The presence of the electron-withdrawing trifluoromethyl group significantly influences the charge distribution and stability of the transition state, thereby affecting the reaction's energetics.

The following table provides a hypothetical, yet representative, data set from a DFT calculation for the S_N2 reaction of this compound with a hydroxide (B78521) nucleophile.

Table 2: Calculated Energetics for a Nucleophilic Substitution Reaction

| Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|

| Energy of Reactants | -750.50 | Combined energy of this compound and OH⁻ |

| Energy of Transition State | -725.25 | Highest energy point along the reaction coordinate |

| Energy of Products | -775.80 | Combined energy of 4,4,4-Trifluorobutan-1-ol and Br⁻ |

| Activation Energy (ΔE‡) | +25.25 | Energy barrier for the forward reaction |

| Reaction Energy (ΔE_rxn) | -25.30 | Overall enthalpy change of the reaction |

Application of Spectroscopic Probes for Real-Time Reaction Monitoring

While this compound itself is not a spectroscopic probe, its derivatives are highly effective for this purpose. A notable example is 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione , a compound specifically designed for real-time monitoring of cationic photopolymerization processes using the Fluorescence Probe Technique (FPT). icm.edu.plresearchgate.net

This technique relies on fluorescent molecules whose spectral properties (such as emission wavelength and intensity) are sensitive to changes in their local environment, including polarity and viscosity. icm.edu.pl As a polymerization reaction proceeds, the environment changes from a low-viscosity liquid monomer to a high-viscosity solid polymer.

The carbazole-based derivative of this compound has proven to be an exceptional probe for these applications. icm.edu.plresearchgate.net During the cationic photopolymerization of monomers like triethylene glycol divinyl ether, this probe exhibits a significant and measurable shift in its fluorescence spectrum. icm.edu.pl Specifically, it shows a pronounced hypsochromic shift (a shift to a shorter wavelength, or blue-shift) as the polymerization progresses. icm.edu.pl This spectral shift can be directly correlated with the extent of monomer conversion, allowing for precise real-time monitoring of the reaction kinetics. icm.edu.plresearchgate.net

Studies have demonstrated that the sensitivity of this probe is remarkably high, showing a spectral shift of 33 nm, which is three times greater than that of other commonly used probes under similar conditions. icm.edu.pl Its stability under cationic polymerization conditions and the clear, consistent response make it a superior tool for understanding and optimizing polymerization processes in materials science. icm.edu.plresearchgate.net

Table 3: Performance of 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione as a Spectroscopic Probe

| Property | Observation | Significance |

|---|---|---|

| Technique | Fluorescence Probe Technique (FPT) | Enables real-time, non-invasive monitoring of reactions. icm.edu.pl |

| Monitored Process | Cationic Photopolymerization | Tracks the conversion of liquid monomer to solid polymer. icm.edu.plresearchgate.net |

| Spectral Response | Hypsochromic (Blue) Shift | Fluorescence emission shifts to shorter wavelengths as polymerization occurs. icm.edu.pl |

| Emission Wavelength Shift (Δλ) | 33 nm | Indicates high sensitivity to changes in the local environment's polarity and viscosity. icm.edu.pl |

| Stability | Stable under cationic polymerization conditions | Provides a correct and reliable probe response even at high monomer conversions. icm.edu.pl |

Exploration of Derivatives with Enhanced Biological Activity and Advanced Material Functionality

Synthesis and Biological Evaluation of Novel Drug Candidates Bearing the Trifluorobutyl Bromide Moiety

The 4,4,4-trifluorobutyl moiety, accessible from 1-bromo-4,4,4-trifluorobutane, is a valuable building block in medicinal chemistry. chemimpex.com Its introduction into potential drug molecules can enhance metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netmdpi.comresearchgate.nettandfonline.com

Development of Fluorinated Intermediates for Advanced Pharmaceutical Research

This compound serves as a key intermediate in the synthesis of more complex fluorinated molecules for pharmaceutical research. chemimpex.comfishersci.fithermofisher.com The bromine atom provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the trifluorobutyl group into a wide array of organic scaffolds. chemimpex.com This approach is critical for creating libraries of fluorinated compounds to screen for biological activity. The development of novel synthetic methods, including those for creating fluorinated oxetanes from epoxides, further expands the toolkit for medicinal chemists to design new therapeutics. nus.edu.sg

The incorporation of fluorine can significantly alter the physicochemical properties of a molecule. For instance, fluorination can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com It can also modulate the acidity (pKa) of nearby functional groups, which can impact drug-receptor interactions. mdpi.comucd.ie

Investigation of Derivatives with Potent Insecticidal and Fungicidal Activities

Derivatives incorporating the trifluoromethyl group have shown significant promise as agrochemicals. Research has demonstrated that trifluoromethyl-containing pyrimidine (B1678525) and 1,2,4-triazole (B32235) derivatives exhibit notable insecticidal and fungicidal activities.

For example, a series of novel 8-((3,4,4-trifluorobut-3-en-1-yl)thio)-substituted methylxanthines, synthesized from a related fluorinated starting material, displayed good insecticidal activity. sioc-journal.cn Several of these compounds showed high lethality rates against agricultural pests like Mythimna separata and Plutella xylostella. sioc-journal.cn Some compounds in this series also exhibited fungicidal properties against Phytophthora capsici and Botrytis cinerea. sioc-journal.cn

Similarly, trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their bioactivities. nih.gov Some of these compounds showed good in vitro antifungal activity against a range of plant pathogens at a concentration of 50 μg/mL and moderate insecticidal activities at 500 μg/mL. nih.gov Other studies on trifluoromethylated benzocyclicsulfoximine and sydnone (B8496669) derivatives have also identified compounds with potent insecticidal and fungicidal activities, respectively, highlighting the importance of the trifluoromethyl group in designing new crop protection agents. sioc-journal.cnnih.gov

The following table summarizes the insecticidal and fungicidal activities of selected trifluoromethyl-containing compounds.

| Compound Type | Target Organism | Activity | Reference |

| 8-((3,4,4-trifluorobut-3-en-1-yl)thio)-substituted methylxanthines | Mythimna separata, Plutella xylostella | 65-80% lethality at 10-200 mg/L | sioc-journal.cn |

| 8-((3,4,4-trifluorobut-3-en-1-yl)thio)-substituted methylxanthines | Phytophthora capsici, Botrytis cinerea | Inhibition rates up to 66.7% | sioc-journal.cn |

| Trifluoromethyl pyrimidine derivatives | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, etc. | Good in vitro antifungal activity at 50 μg/mL | nih.gov |

| Trifluoromethyl pyrimidine derivatives | Mythimna separata, Spodoptera frugiperda | Moderate insecticidal activity at 500 μg/mL | nih.gov |

| Trifluoromethylated benzocyclicsulfoximines | Aphis gossypii | LC50 values lower than imidacloprid | sioc-journal.cn |

| Trifluoromethyl sydnone derivatives | Pseudoperonospora cubensis | EC50 = 49 mg L-1 | nih.gov |

Design of Bioactive Compounds with Tuned Receptor Binding Properties

The introduction of a trifluorobutyl group can significantly influence how a molecule interacts with its biological target, such as a receptor or enzyme. tandfonline.com Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding interactions. ucd.ie The strategic placement of fluorine atoms can also influence the conformation of a molecule, locking it into a shape that is more favorable for binding. ucd.ie

Computational methods, such as de novo design, are being used to create novel bioactive compounds with tailored properties. plos.org These methods can explicitly consider synthesizability by using databases of available building blocks and known reactions. plos.org This allows for the rational design of molecules with a high probability of having the desired biological activity. plos.org

The ability of fluorine to act as a hydrogen bond acceptor can also play a crucial role in receptor binding. tandfonline.com For example, the increased potency of some fluorinated drugs has been attributed to favorable interactions between the fluorine atom and amino acid residues in the receptor's binding pocket. ucd.ie

Research into Related Metal Complexes Exhibiting Anticancer Potential

The trifluoromethyl group is also being incorporated into the ligands of metal complexes to create potential anticancer agents. nih.govrsc.org Fluorination of the ligands can enhance the physicochemical and biological properties of the metallodrugs, potentially overcoming issues like poor water solubility and low bioavailability. nih.govdntb.gov.ua

Research has shown that metal complexes with fluorinated ligands can exhibit significant cytotoxic activity against various cancer cell lines. rsc.orgmdpi.commdpi.com For instance, certain Pd(II) and Cu(II) complexes with fluorinated Schiff base ligands have demonstrated high cytotoxicity against prostate, breast, and other cancer cell lines. rsc.org In some cases, the fluorinated complexes have shown greater efficacy and selectivity against cancer cells compared to their non-fluorinated counterparts and even established chemotherapy drugs like cisplatin. dntb.gov.uamdpi.com

The mechanism of action for these metal complexes often involves interaction with DNA, leading to the disruption of cell division and proliferation in cancerous cells. mdpi.com The lipophilic nature of fluorinated moieties can also enhance the cellular uptake of these complexes, increasing their therapeutic potential. mdpi.com

Below is a table summarizing the anticancer activity of selected metal complexes with fluorinated ligands.

| Metal Complex | Cancer Cell Line | Activity | Reference |

| Pd(L1G)2 | PC-3, MCF-7, HCT-15, SK-LU-1, K-562, U-251 | High cytotoxicity | rsc.org |

| L2Co | Prostate cancer and leukemia cells | Significant cytotoxic activity | nih.gov |

| [Mn(LMes)2(H2O)2] | HCT-15 (colon carcinoma) | Up to 15-fold more efficacious than cisplatin | mdpi.com |

| Copper(II) complexes | MCF-7, HeLa | High cytotoxic activities (IC50 = 5.28 and 8.9 µM) | mdpi.com |

Advanced Materials Science Applications of this compound Derivatives

Beyond the realm of pharmaceuticals, derivatives of this compound are finding applications in the development of advanced materials with unique optical and electronic properties.

Luminescent Materials and Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound, particularly those that form β-diketone ligands, are used in the synthesis of highly luminescent europium(III) complexes. researchgate.netmdpi.comontosight.aismolecule.com These complexes are of great interest for their potential use in organic light-emitting diodes (OLEDs) due to their ability to emit intense and pure red light. researchgate.netsmolecule.com

The trifluoromethyl group in the β-diketone ligand plays a crucial role in enhancing the luminescent properties of the europium(III) complex. It acts as an effective sensitizer (B1316253), efficiently transferring energy to the central europium ion, which then emits light through its characteristic f-f transitions. mdpi.com Research has shown that europium complexes with fluorinated β-diketone ligands can exhibit high quantum yields and excellent photostability, making them promising materials for bright red emitters in OLED displays and lighting applications. mdpi.combohrium.com

The following table lists some europium(III) complexes with fluorinated β-diketone ligands and their potential applications.

| Europium(III) Complex Ligand | Key Feature | Potential Application | Reference |

| 1-(1-ethyl-1H-indol-3-yl)-4,4,4-trifluorobutane-1,3-dione | Effective sensitizer for Eu3+ luminescence | Luminescent materials | mdpi.com |

| 1-(9-Ethyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione | Improved luminescent performance | Luminescent materials | researchgate.net |

| 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione | Red light emission upon near-UV exposure | Luminescent materials | smolecule.com |

| 1-(4'-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)biphenyl-4-yl)-4,4,4-trifluorobutane-1,3-dione | Multifunctional ligand for enhanced luminescence | Luminescent materials, biomedical imaging, optical devices | ontosight.ai |

Functional Polymers with Precisely Tailored Thermal and Chemical Resistance

The incorporation of fluorine-containing building blocks into polymer structures is a well-established strategy for enhancing material properties. This compound serves as a valuable precursor in the synthesis of such high-performance polymers. The presence of the trifluoromethyl (-CF3) group is particularly influential, imparting a unique combination of thermal stability, chemical inertness, and other desirable characteristics to the resulting polymeric materials. These polymers find applications in specialized fields where resistance to harsh environments is critical. chemimpex.com

Research in this area focuses on creating specialty polymers and coatings with fine-tuned material characteristics. chemimpex.com For instance, fluorinated polymers derived from monomers related to this compound are known for their exceptional chemical resistance and thermal stability, making them suitable for applications such as coatings and electrical insulation. chemimpex.com

An example of a related monomer used in polymer chemistry is 1,4-dibromo-1,1,2-trifluorobutane, which has been utilized as a comonomer in radical copolymerization with vinylidene fluoride (B91410) (VDF). This process yields fluorinated copolymers with improved properties for applications like coatings and elastomers. The study of such copolymerizations provides insight into how the incorporation of trifluorinated butyl groups can enhance the performance of the resulting materials.

While direct, detailed research findings and specific data tables for polymers synthesized exclusively from this compound are not extensively available in the provided search results, the general principles of fluoropolymer chemistry strongly support its utility in creating materials with superior resistance properties. The trifluoromethyl group is a key driver of these enhancements.

Environmental Research Perspectives for Organobromine Trifluorinated Compounds

Studies on the Environmental Fate and Degradation Pathways of Related Compounds

The environmental fate of organohalogen compounds is largely dictated by the nature and number of halogen atoms in the molecule. For compounds containing trifluoromethyl groups, the carbon-fluorine bond is one of the strongest in nature, making them highly resistant to degradation. nih.gov This stability is a defining characteristic of many per- and polyfluorinated alkyl substances (PFAS), which are often referred to as "forever chemicals" due to their extreme persistence in the environment for decades or even centuries. europa.eu

While microorganisms have evolved pathways to degrade a wide variety of natural and anthropogenic chemicals, the biodegradation of organofluorine compounds is notably rare compared to their chlorinated and brominated counterparts. nih.govnih.gov The high electronegativity and small size of the fluorine atom create a stable bond that is difficult for microbial enzymes to break. nih.gov In contrast, naturally occurring organobromine compounds are known, and enzymes such as bromoperoxidase can catalyze their formation, indicating that biological pathways for bromine exist. wikipedia.org

Research on compounds with similar structures provides insight into the likely environmental behavior of 1-Bromo-4,4,4-trifluorobutane. For instance, a related compound, 1,2,4-Tribromo-1,1,2-trifluorobutane, is described as not readily biodegradable and may cause long-term adverse effects. synquestlabs.com The persistence of such molecules means they can be transported over long distances and accumulate in soil, water, and living organisms. europa.eunumberanalytics.com While some safety data sheets for this compound suggest it is not expected to be degradable in wastewater treatment plants, they also note it will likely be mobile in the environment due to its volatility. thermofisher.com

Table 1: Environmental Persistence of Related Organohalogen Compound Classes

| Compound Class | Key Structural Feature | Primary Degradation Challenge | Environmental Persistence | Citation |

| Perfluorinated Compounds (PFCs) | Fully fluorinated carbon chains | Strength of the C-F bond | Extremely high; "forever chemicals" | europa.eunumberanalytics.com |

| Organobromine Compounds | Carbon-bromine bonds | Can be toxic; varied biodegradability | Varies; some are naturally produced and degraded | wikipedia.orgwikipedia.org |

| Mixed Halogenated Compounds | Contains multiple different halogens (e.g., Br, F) | Complex degradation pathways | Generally high, especially with fluorination | synquestlabs.com |

Research on Atmospheric Chemistry and Potential Environmental Impact Related to Molecular Structure

The molecular structure of organobromine trifluorinated compounds is a key determinant of their atmospheric chemistry and subsequent environmental impact. Fluorinated gases are recognized as synthetic, powerful greenhouse gases. epa.gov Compounds like nitrogen trifluoride (NF3) and sulfur hexafluoride (SF6) have very long atmospheric lifetimes and high global warming potentials, meaning their emissions can have a cumulative and lasting effect on the climate. epa.govercs.scot

The presence of a trifluoromethyl (-CF3) group in a molecule like this compound suggests a potential for contributing to climate forcing, as the C-F bonds are strong absorbers of infrared radiation. Once in the atmosphere, such compounds can circulate for extended periods before being broken down, often by solar ultraviolet radiation in the stratosphere. ercs.scot The atmospheric degradation of some fluorinated substances can also lead to the formation of other persistent compounds, such as trifluoroacetic acid (TFA), which is itself a "forever chemical" that is increasingly found in the environment. europa.eu

The bromine atom adds another layer of chemical reactivity. At high temperatures or under the influence of UV radiation, the C-Br bond can break, releasing bromine atoms. wikipedia.org These free bromine atoms are highly reactive and can participate in atmospheric chemical cycles. This reactivity is harnessed in fire retardants, where bromine radicals interrupt the chain reactions of combustion. wikipedia.org In the atmosphere, similar radical chemistry could potentially influence concentrations of other important gases, including ozone. The combined presence of stable fluorinated groups and a more labile bromine atom makes understanding the atmospheric fate of these molecules a critical research area.

Development of Analytical Methodologies for Environmental Detection and Quantification

The accurate detection and quantification of organobromine trifluorinated compounds in environmental samples like air, water, and soil are essential for assessing their prevalence and risk. However, this presents a significant analytical challenge due to the vast number of potential compounds and their often low concentrations. nih.gov

A range of sophisticated analytical techniques has been developed and refined for this purpose. For organobromine compounds, the primary method of analysis is gas chromatography (GC) coupled with a mass spectrometer (MS). cdc.gov This technique separates complex mixtures and provides definitive identification of the compounds present. For trace analysis of volatile compounds in air, samples are often concentrated by passing them through an adsorbent material, which is then heated to release the trapped chemicals into the GC/MS system. acs.orgepa.gov This approach can achieve detection limits in the parts-per-trillion (ppt) range. acs.org

The analysis of fluorinated compounds often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is particularly suited for non-volatile substances in water samples. nih.govlcms.cz To detect these compounds at environmentally relevant concentrations, a pre-concentration step using solid-phase extraction (SPE) is commonly required. cdc.govsigmaaldrich.com This process isolates the target analytes from the sample matrix and removes interfering substances. cdc.gov

Table 2: Summary of Analytical Methodologies for Organohalogen Compounds

| Analytical Technique | Common Application | Sample Preparation | Typical Detection Limits | Citation |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Analysis of volatile and semi-volatile organobromine compounds in air and other matrices. | Adsorbent trapping, thermal desorption, solvent extraction. | 0.1-0.2 ppt (B1677978) for air samples. | cdc.govacs.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of a wide range of PFAS, including acids, in water samples. | Solid-phase extraction (SPE), sample dilution. | 0.6 – 5.4 ng/L in water. | lcms.czsigmaaldrich.com |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Nontargeted fluorine determination and quantification. | Sample digestion, modification of analysis procedures. | 0.022 mg/L for fluorine. | nih.gov |

| Ultra-High Resolution Mass Spectrometry (UHRMS) | Untargeted screening and identification of unknown organobromine compounds. | Ultrasonic extraction, solid-phase extraction cleanup. | 0.02–37.5 ng/g for sediment. | researchgate.net |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-Bromo-4,4,4-trifluorobutane, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation reactions using fluorinated precursors. For example, analogous procedures involve refluxing a fluorinated alkyl halide (e.g., 1-iodo-4,4,4-trifluorobutane) with a base like K₂CO₃ in acetone under controlled conditions . For the brominated analog, substituting the iodide with a bromine-containing precursor and optimizing reaction time/temperature (e.g., 12–24 hours at 60–80°C) can enhance yield. Purification via flash chromatography (silica gel, hexane:EtOAc gradients) is recommended to isolate the product .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical. For instance, the trifluoromethyl group typically shows a singlet near δ -63 ppm in ¹⁹F NMR, while the bromine-bearing carbon’s protons appear as multiplet signals in ¹H NMR .

- Mass Spectrometry : GC-MS or LC-MS can confirm molecular weight (MW 205.02) and fragmentation patterns, with prominent ions at m/z 205 (M⁺) and 126 (M⁺−Br) .

- Purity Analysis : Use GC with flame ionization detection (FID) or HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Ventilation : Work in a fume hood due to volatile brominated compounds’ irritant properties .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as the compound is classified as an irritant .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the C-Br bond, making it susceptible to nucleophilic substitution (SN2) or transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can model charge distribution, showing enhanced electrophilicity at the brominated carbon . Experimentally, reactivity can be probed using Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/water mixtures at 80°C .

Q. What strategies resolve contradictions in reported yields for SN2 reactions involving this compound?

- Methodological Answer : Discrepancies often arise from steric hindrance or solvent polarity effects. Systematic optimization includes:

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. less polar options (THF, acetone). Acetone may improve yields due to balanced polarity and low coordinating properties .

- Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify intermediate formation or side reactions .

Q. How is this compound utilized in synthesizing fluorinated pharmaceutical intermediates?

- Methodological Answer : The compound serves as a key building block for introducing trifluoromethyl groups into drug candidates. For example:

- Antiviral Agents : React with pyridine derivatives via nucleophilic aromatic substitution to form trifluoromethylated heterocycles .

- Kinase Inhibitors : Participate in Heck couplings with styrenyl motifs to create bioactive scaffolds .

- Metabolic Stability Studies : Incorporate the trifluoromethyl group to reduce cytochrome P450-mediated degradation in lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。